molecular formula C21H18N2S2Sn B12615142 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole CAS No. 918446-75-0

2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B12615142
CAS No.: 918446-75-0
M. Wt: 481.2 g/mol
InChI Key: DCMVUCLJAMNSSV-UHFFFAOYSA-M
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Description

2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with triphenyltin chloride. The reaction is carried out in an organic solvent such as ethanol or benzene under reflux conditions. The mixture is heated for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or stannane derivatives.

    Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol or stannane derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed that the compound interacts with various molecular targets and pathways in biological systems. The presence of the triphenylstannyl group may enhance its ability to interact with cellular components, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-[(phenylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of a triphenylstannyl group.

    2-Methyl-5-[(methylsulfanyl)-1,3,4-thiadiazole: Contains a methyl group instead of a triphenylstannyl group.

    2-Methyl-5-[(butylsulfanyl)-1,3,4-thiadiazole: Contains a butyl group instead of a triphenylstannyl group.

Uniqueness

The presence of the triphenylstannyl group in 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

918446-75-0

Molecular Formula

C21H18N2S2Sn

Molecular Weight

481.2 g/mol

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl-triphenylstannane

InChI

InChI=1S/3C6H5.C3H4N2S2.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3(6)7-2;/h3*1-5H;1H3,(H,5,6);/q;;;;+1/p-1

InChI Key

DCMVUCLJAMNSSV-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C(S1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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